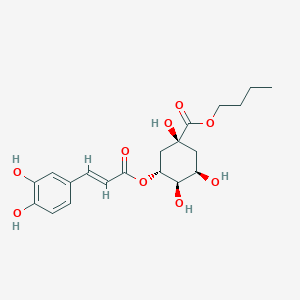![molecular formula C14H26N2O3 B3027603 tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate CAS No. 1349708-81-1](/img/structure/B3027603.png)
tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate
Overview
Description
The compound tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperazine-1-carboxylate derivatives, which are structurally related to the compound . These derivatives are important intermediates in the synthesis of biologically active compounds and have been characterized by various spectroscopic methods and single-crystal X-ray diffraction studies .
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. The methods include nucleophilic substitution, oxidation, halogenation, and elimination reactions, with the aim of introducing various functional groups to the piperazine ring . The yields of these syntheses vary, with some reaching up to 71.4% . These compounds serve as intermediates for further chemical transformations leading to the target molecules with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl piperazine-1-carboxylate derivatives have been confirmed by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and FT-IR . Single-crystal X-ray diffraction analysis has provided detailed insights into the geometry and conformation of these molecules. For example, some derivatives exhibit linear or L-shaped conformations, and their crystal structures are stabilized by intermolecular interactions like hydrogen bonds and π-π stacking .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives are synthesized to serve as intermediates for further chemical reactions. These reactions are designed to introduce additional functional groups that are essential for the biological activity of the final compounds. For instance, the introduction of a bromopyridinyl group or a dioxaborolan-2-yl group can be crucial for the pharmacological properties of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. The crystal packing, intermolecular interactions, and conformational preferences have been studied using techniques like Hirshfeld surface analysis and fingerprint plots . Computational methods such as density functional theory (DFT) have been employed to optimize molecular structures and to study properties like molecular electrostatic potential and frontier molecular orbitals .
Scientific Research Applications
1. Synthesis of Nociceptin Antagonists
An asymmetric synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, was developed, serving as an intermediate in the synthesis of nociceptin antagonists. This method is notable for its diastereoselective reduction and efficient isomerization, and has been successfully applied on a large scale (Jona et al., 2009).
2. Formation of Piperidine Derivatives
The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine results in the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, demonstrating the utility of tert-butyl carbamates in synthesizing complex piperidine derivatives (Richter et al., 2009).
3. Intermediate in Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib. This compound was synthesized in a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
4. Crystal Structures of Carbamate Derivatives
The crystal structures of related compounds, including tert-butyl carbamates, have been studied to understand the interplay of hydrogen and halogen bonds. These studies are crucial in the field of crystallography and molecular architecture (Das et al., 2016).
5. Photocatalysis in Organic Synthesis
Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamates has been reported. This method establishes a new pathway for synthesizing diverse compounds under mild conditions, highlighting the role of tert-butyl carbamates in photocatalysis (Wang et al., 2022).
6. Development of Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. A high-yield synthesis method for this compound showcases the potential of tert-butyl carbamates in the development of novel anticancer therapeutics (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl N-[[1-(oxetan-3-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)15-8-11-4-6-16(7-5-11)12-9-18-10-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAYDNPZSDOMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132516 | |
| Record name | Carbamic acid, N-[[1-(3-oxetanyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349708-81-1 | |
| Record name | Carbamic acid, N-[[1-(3-oxetanyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349708-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(3-oxetanyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





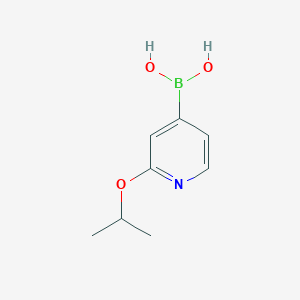
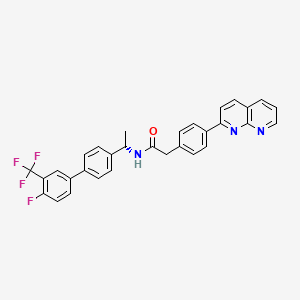
![N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide](/img/structure/B3027527.png)
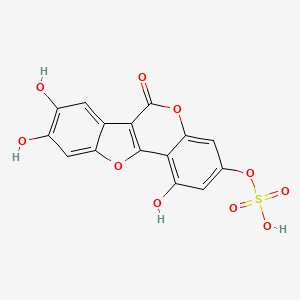
![2-[(2S,3E,4S)-3-(2-Hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B3027530.png)
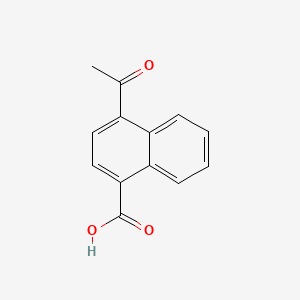


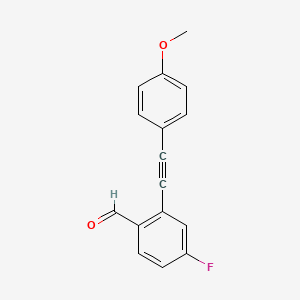
![tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate](/img/structure/B3027538.png)
![tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027540.png)
